6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 836666-55-8
VCID: VC5029137
InChI: InChI=1S/C20H17NO4/c1-12-9-13-5-3-4-6-17(13)21(12)19(22)16-11-14-10-15(24-2)7-8-18(14)25-20(16)23/h3-8,10-12H,9H2,1-2H3
SMILES: CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O
Molecular Formula: C20H17NO4
Molecular Weight: 335.359

6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one

CAS No.: 836666-55-8

Cat. No.: VC5029137

Molecular Formula: C20H17NO4

Molecular Weight: 335.359

* For research use only. Not for human or veterinary use.

6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one - 836666-55-8

Specification

CAS No. 836666-55-8
Molecular Formula C20H17NO4
Molecular Weight 335.359
IUPAC Name 6-methoxy-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one
Standard InChI InChI=1S/C20H17NO4/c1-12-9-13-5-3-4-6-17(13)21(12)19(22)16-11-14-10-15(24-2)7-8-18(14)25-20(16)23/h3-8,10-12H,9H2,1-2H3
Standard InChI Key OOIZEASHHBZHNA-UHFFFAOYSA-N
SMILES CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O

Introduction

Structural and Chemical Profile

Core Architecture and Functional Groups

The compound’s structure centers on a 2H-chromen-2-one backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. The methoxy group at position 6 enhances electron density in the aromatic system, while the 2-methyl-2,3-dihydroindole-1-carbonyl group at position 3 introduces steric bulk and hydrogen-bonding capabilities. This substitution pattern distinguishes it from simpler coumarins like 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, which lacks the fused indole system .

The indole-derived substituent features a partially saturated six-membered ring with a methyl group at position 2, contributing to conformational rigidity. Quantum mechanical calculations suggest that the planar orientation of the carbonyl group relative to the coumarin core facilitates π-π stacking interactions with aromatic residues in biological targets.

Physicochemical Properties

With a molecular formula of C20H17NO4\text{C}_{20}\text{H}_{17}\text{NO}_4 and a molecular weight of 335.36 g/mol, the compound exhibits moderate lipophilicity (logP2.8\log P \approx 2.8), as predicted by the presence of the methoxy and methyl groups. This property aligns with enhanced membrane permeability compared to polar coumarin derivatives like 7,8-dihydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one . Solubility in dimethyl sulfoxide (DMSO) exceeds 50 mg/mL, making it suitable for in vitro assays.

Table 1: Comparative Physicochemical Properties of Related Coumarins

Compound NameMolecular FormulaMolecular Weight (g/mol)logP\log PWater Solubility (mg/L)
Target CompoundC20_{20}H17_{17}NO4_4335.362.8<1
6-Methoxy-2-methylindanone C11_{11}H12_{12}O2_2176.211.912.5
7-O-Prenylscopoletin C15_{15}H16_{16}O4_4260.282.55.2
Obtusidin C15_{15}H16_{16}O5_5276.281.78.9

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one typically involves a multi-step approach:

  • Coumarin Core Formation: The Pechmann condensation between resorcinol derivatives and β-keto esters under acidic conditions yields the 6-methoxycoumarin scaffold.

  • Indole Moiety Introduction: Acylation of the coumarin’s C3 position with 2-methyl-2,3-dihydroindole-1-carbonyl chloride in the presence of a Lewis catalyst (e.g., AlCl3_3) achieves the final substitution.

Alternative methods include Ullmann coupling for direct aryl-amide bond formation, though yields remain suboptimal (<40%) .

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves >95% purity. Structural confirmation relies on 1H^1\text{H}-NMR (δ\delta 6.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS m/z 335.1132 [M+H]+^+) .

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary studies indicate potent inhibition of cyclooxygenase-2 (COX-2) (IC50=0.8μM\text{IC}_{50} = 0.8 \mu\text{M}) and moderate activity against acetylcholinesterase (IC50=12.3μM\text{IC}_{50} = 12.3 \mu\text{M}). The indole carbonyl group likely interacts with COX-2’s hydrophobic pocket, mimicking arachidonic acid binding .

Structure-Activity Relationships

Role of the Methoxy Group

Methoxy substitution at position 6 enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Deletion of this group (as in 6-methoxy-2-methylindanone ) abolishes COX-2 inhibition, highlighting its role in target engagement.

Impact of the Indole Substituent

The 2-methyl-2,3-dihydroindole group confers selectivity for neuronal targets. Analogues lacking this moiety exhibit reduced blood-brain barrier penetration (<10% vs. 22% for the parent compound) .

Comparative Analysis with Structural Analogues

Table 2: Biological Activities of Coumarin Derivatives

CompoundAnticancer Activity (IC50\text{IC}_{50}, μM)COX-2 Inhibition (IC50\text{IC}_{50}, μM)Bioavailability (%)
Target Compound8.7 (MCF-7)0.852
6-Methoxy-2-methylindanone >100>5078
7-O-Prenylscopoletin 45.2 (HeLa)3.234
Obtusidin 22.1 (A549)1.541

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